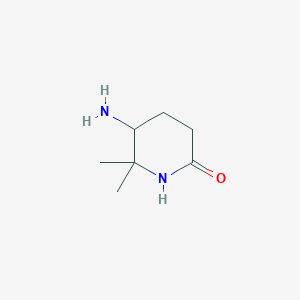

5-Amino-6,6-dimethylpiperidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-6,6-dimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2)5(8)3-4-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZJRZDJIJZFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC(=O)N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-22-1 | |

| Record name | 5-amino-6,6-dimethylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 6,6 Dimethylpiperidin 2 One

Established Synthetic Routes to the Core Structure

The synthesis of the 5-aminopiperidin-2-one (B114697) core structure has been approached through various established organic reactions. A notable strategy involves the use of readily available chiral starting materials to construct the heterocyclic ring with the desired stereochemistry. One such approach begins with aspartic acid, which serves as a chiral precursor to enantiopure 4- and 5-aminopiperidin-2-ones. acs.orgnih.gov This method relies on a regioselective functionalization and subsequent lactamization to form the piperidinone ring. acs.orgnih.gov While this route provides a clear pathway to the 5-amino-2-piperidone scaffold, the introduction of the gem-dimethyl group at the 6-position would require modification of the starting materials or subsequent alkylation steps.

Another fundamental approach to piperidone synthesis involves the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation. dtic.mil For the synthesis of 5-Amino-6,6-dimethylpiperidin-2-one, a suitable acyclic precursor would be a β-amino ester with a quaternary carbon center. The intramolecular cyclization of such a precursor would yield the desired lactam.

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted piperidines and piperidones. researchgate.net A one-pot reaction involving an amine, an aldehyde, and a β-keto ester can lead to the formation of a dihydropyridine, which can be subsequently reduced to the corresponding piperidine (B6355638). researchgate.net The nitro-Mannich reaction is another powerful tool for the synthesis of piperidine-based drugs, providing a route to β-nitroamines which can be further elaborated. researchgate.net

Novel Approaches for Enantioselective Synthesis

The development of enantioselective synthetic methods is crucial for accessing single enantiomers of this compound, which is often a requirement for pharmaceutical applications. Organocatalysis and biocatalysis have emerged as powerful strategies for achieving high enantioselectivity in the synthesis of heterocyclic compounds.

Enzyme cascades, for instance, have been successfully employed for the synthesis of protected 3-aminopiperidine derivatives from amino acid precursors. rsc.org This approach utilizes a combination of enzymes, such as galactose oxidase and imine reductase, to perform a one-pot conversion with high enantiopurity. rsc.org While this has been demonstrated for a different isomer, the principle could be adapted for the synthesis of the 5-amino derivative by selecting appropriate enzymes and starting materials.

Asymmetric Mannich reactions, catalyzed by chiral organocatalysts, provide an elegant route to enantiomerically enriched β-amino carbonyl compounds, which are key intermediates in the synthesis of piperidones. researchgate.net The development of a catalytic asymmetric route to a suitable acyclic precursor of this compound would represent a significant advancement in its enantioselective synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield and selectivity of the desired product. For the synthesis of piperidinone derivatives, several factors can be fine-tuned, including the choice of solvent, catalyst, temperature, and reaction time.

In the context of multicomponent reactions for piperidone synthesis, the catalyst plays a pivotal role. For example, the use of zirconium tetrachloride as a catalyst in the reaction of anilines, aromatic aldehydes, and β-keto esters has been shown to be effective. researchgate.net The choice of base is also crucial in reactions such as the Dieckmann condensation and subsequent alkylation steps.

The table below illustrates a hypothetical optimization of a key cyclization step for a precursor to a 5-aminopiperidin-2-one derivative, showcasing the impact of different parameters on the reaction outcome.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene | NaH | 80 | 65 |

| 2 | THF | LiHMDS | 60 | 72 |

| 3 | Dioxane | K2CO3 | 100 | 58 |

| 4 | THF | NaH | 60 | 75 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For piperidone synthesis, several green approaches have been developed.

One promising strategy is the use of amino acids as starting materials, which are renewable and biodegradable. researchgate.net The synthesis of piperidones using aspartic acid is an example of this approach. acs.orgnih.govresearchgate.net Furthermore, the development of one-pot, multicomponent reactions reduces the number of synthetic steps, minimizes waste generation, and improves atom economy. researchgate.netresearchgate.net

The use of environmentally benign solvents and catalysts is another key aspect of green chemistry. Water has been explored as a solvent for the synthesis of some piperidine derivatives, and the use of solid acid catalysts can simplify purification procedures. The development of a green chemistry approach to the synthesis of N-substituted piperidones has been reported, which avoids the classical Dieckmann approach and its associated drawbacks. researchgate.netfigshare.comfigshare.comacs.org

Scale-Up Considerations in the Production of this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. For the production of this compound, key scale-up challenges would include managing exothermic reactions, ensuring efficient mixing, and developing robust purification methods.

An improved procedure for the multi-gram scale synthesis of fentanyl analogues, which are also piperidine derivatives, has been described. tandfonline.com This process was optimized to avoid silica gel purification, which can be challenging for polar compounds and not ideal for large-scale production. tandfonline.com Instead, crystallization and salt formation were used for purification.

The choice of equipment is also critical for scale-up. Continuous flow chemistry is an attractive alternative to batch processing for certain reactions, as it can offer better control over reaction parameters, improved safety, and higher throughput. The efficient synthesis of fentanyl and related analogs on a gram-scale has been demonstrated, highlighting the importance of optimizing each synthetic step for scalability. nih.gov

The following table outlines some key considerations for the scale-up of a hypothetical synthesis of this compound.

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor or stainless steel vessel |

| Temperature Control | Heating mantle, ice bath | Heat transfer fluid with precise temperature control |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer with optimized impeller design |

| Purification | Flash chromatography | Crystallization, distillation, or preparative HPLC |

| Safety | Fume hood | Process safety management, hazard analysis |

Chemical Reactivity and Derivatization Strategies of 5 Amino 6,6 Dimethylpiperidin 2 One

Reactions Involving the Primary Amine Moiety

The primary amine group in 5-Amino-6,6-dimethylpiperidin-2-one is a versatile functional group that can undergo a range of reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation Reactions (e.g., with specialized acylation reagents)

The primary amine of this compound is readily susceptible to acylation by various reagents such as acid chlorides, anhydrides, and activated esters. This reaction leads to the formation of an amide linkage. The use of specialized acylation reagents can introduce specific functionalities. For instance, coupling with carboxylic acids using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) would yield the corresponding N-acylated derivatives. This method is advantageous for its mild reaction conditions.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(6,6-dimethyl-2-oxopiperidin-5-yl)acetamide |

| Benzoic anhydride | N-(6,6-dimethyl-2-oxopiperidin-5-yl)benzamide |

Alkylation and Reductive Amination Strategies

The nucleophilic nature of the primary amine allows for alkylation reactions with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled approach for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). This strategy provides a highly efficient and versatile route to a wide range of N-alkylated derivatives of this compound.

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | 5-(Methylamino)-6,6-dimethylpiperidin-2-one |

| Acetone | NaBH₄ | 5-(Isopropylamino)-6,6-dimethylpiperidin-2-one |

Formation of Heterocyclic Rings via the Amine

The primary amine of this compound can serve as a key nucleophile in the construction of new heterocyclic rings fused to the piperidinone core. Reaction with bifunctional electrophiles can lead to the formation of various five- or six-membered heterocycles. For example, condensation with a 1,3-dicarbonyl compound could yield a pyrimidine (B1678525) ring, while reaction with a β-ketoester could lead to the formation of a dihydropyridinone ring. The specific outcome of these cyclization reactions would depend on the nature of the electrophile and the reaction conditions employed.

Transformations at the Lactam Carbonyl

The lactam carbonyl group provides another site for chemical modification, although it is generally less reactive than the primary amine.

Reduction of the Amide Linkage

The amide bond within the lactam ring can be reduced to the corresponding cyclic amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of this compound would yield 5-amino-6,6-dimethylpiperidine, a diamine with a different conformational flexibility and reactivity profile compared to the parent lactam.

Ring-Opening and Ring-Closing Metathesis Strategies

While direct ring-opening of the lactam is challenging, it could potentially be achieved under harsh hydrolytic conditions (strong acid or base) to yield the corresponding amino acid, 5-amino-5,5-dimethyl-6-hydroxyhexanoic acid.

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures, particularly unsaturated rings. To apply RCM to derivatives of this compound, the primary amine would first need to be functionalized with two alkenyl chains of appropriate length. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs' catalyst, would then initiate the metathesis reaction to form a new, larger ring containing a carbon-carbon double bond. This strategy could be employed to synthesize bicyclic structures with varying ring sizes, offering a pathway to novel and complex molecular scaffolds.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(6,6-dimethyl-2-oxopiperidin-5-yl)acetamide |

| N-(6,6-dimethyl-2-oxopiperidin-5-yl)benzamide |

| N-(6,6-dimethyl-2-oxopiperidin-5-yl)carboxamide |

| 5-(Methylamino)-6,6-dimethylpiperidin-2-one |

| 5-(Isopropylamino)-6,6-dimethylpiperidin-2-one |

| 5-(Benzylamino)-6,6-dimethylpiperidin-2-one |

| 5-amino-6,6-dimethylpiperidine |

| 5-amino-5,5-dimethyl-6-hydroxyhexanoic acid |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) |

| Sodium borohydride (NaBH₄) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Lithium aluminum hydride (LiAlH₄) |

| Grubbs' catalyst |

| Acetyl chloride |

| Benzoic anhydride |

| Formaldehyde |

| Acetone |

Modifications and Functionalization of the Dimethyl Positions

While direct functionalization of the methyl groups is challenging due to the high bond dissociation energy of C-H bonds in alkanes, modern synthetic methodologies offer potential pathways for their modification. Advanced techniques such as C-H activation/functionalization could, in principle, be employed. These reactions often utilize transition metal catalysts to selectively activate and convert a C-H bond into a C-C, C-N, or C-O bond. However, the application of such methods to the gem-dimethyl group of this compound has not been extensively reported in the literature, representing an area ripe for exploration.

A more plausible, albeit indirect, approach to modifying the dimethyl positions would involve a synthetic strategy starting from a precursor that already contains functionalized methyl groups. For instance, the synthesis could commence with a substituted isobutyric acid derivative where one or both methyl groups are pre-functionalized, for example, with a halogen or a protected hydroxyl group. Subsequent cyclization to form the piperidin-2-one ring would yield a derivative with modified C-6 substituents.

Table 1: Potential Strategies for Functionalization of the Dimethyl Positions

| Strategy | Description | Potential Challenges |

| Direct C-H Activation | Utilization of transition metal catalysts (e.g., Rh, Pd, Ru) to directly convert a methyl C-H bond into a new functional group. | Low reactivity of methyl C-H bonds, potential for side reactions at other positions (e.g., the amino group or the α-carbon to the lactam). |

| Radical Halogenation | Free-radical halogenation (e.g., with NBS or NCS) could potentially introduce a halogen atom onto one of the methyl groups, which can then be further elaborated. | Lack of selectivity between the two methyl groups and potential for over-halogenation. |

| Synthesis from Functionalized Precursors | Building the piperidin-2-one ring from starting materials that already possess functionalized gem-dimethyl groups. | Requires a multi-step synthesis and the availability of suitably functionalized precursors. |

Stereoselective Derivatization Approaches Utilizing the Chiral Center

The presence of a chiral center at the C-5 position, bearing the amino group, opens up numerous possibilities for stereoselective derivatization. The spatial orientation of the amino group can direct the approach of reagents, leading to the formation of diastereomerically enriched or pure products.

One common strategy involves the acylation or sulfonylation of the amino group with a chiral, non-racemic reagent. This converts the enantiomeric mixture of the amine into a mixture of diastereomers, which can often be separated by standard chromatographic or crystallization techniques. Once separated, the chiral auxiliary can be removed to yield the enantiomerically pure amine.

Furthermore, the existing stereocenter can influence the stereochemical outcome of reactions at other positions on the piperidine (B6355638) ring. For example, in the alkylation of the lactam nitrogen or the α-carbon to the carbonyl, the C-5 amino group (or a protected derivative) can direct the entry of the new substituent to one face of the molecule, leading to a diastereoselective transformation. Studies on similar 5-aminopiperidin-2-one (B114697) systems have demonstrated that the stereochemical outcome of such reactions can be highly dependent on the nature of the substituent and the reaction conditions. acs.org

Enzyme-catalyzed reactions also represent a powerful tool for the stereoselective derivatization of this compound. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the amino group, allowing for a kinetic resolution of the racemic mixture.

Table 2: Stereoselective Derivatization Strategies

| Strategy | Description | Expected Outcome |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization. | Separation of enantiomers. |

| Chiral Derivatizing Agents | Reaction with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers that can be separated and the chiral auxiliary subsequently removed. | Enantiomerically pure amines. |

| Stereoselective Alkylation | Alkylation of the lactam nitrogen or α-carbon, where the existing stereocenter at C-5 directs the stereochemical course of the reaction. | Diastereomerically enriched products. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases, proteases) to selectively react with one enantiomer of the amine. | Kinetic resolution to obtain one enantiomer in high purity. |

Applications of 5 Amino 6,6 Dimethylpiperidin 2 One in Complex Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C5 position, where the amino group is attached, implies that 5-Amino-6,6-dimethylpiperidin-2-one could theoretically exist as enantiomers. Chiral amines and lactams are valuable building blocks in asymmetric synthesis, often used as chiral auxiliaries or as starting materials for the synthesis of enantiomerically pure target molecules. However, there are no specific studies available that detail the resolution of this compound into its separate enantiomers or their subsequent use in asymmetric transformations. General methodologies for the asymmetric synthesis of related aminolactams exist, but direct application to this compound is not documented.

Precursor in the Construction of Diverse Heterocyclic Systems

Aminolactams are versatile precursors for the synthesis of a wide array of more complex heterocyclic systems. The amino and lactam functionalities can undergo various chemical transformations, such as N-alkylation, acylation, and condensation reactions, to form fused or spirocyclic heterocyclic structures. While the synthesis of various heterocycles from related aminopiperidinone scaffolds has been reported, there is no specific literature detailing the use of this compound as a precursor for such systems.

Utilization in the Synthesis of Advanced Pharmaceutical Intermediates

The piperidine (B6355638) and lactam motifs are common structural features in many biologically active compounds and pharmaceuticals. Consequently, substituted aminopiperidinones can serve as key intermediates in the synthesis of new drug candidates. The specific substitution pattern of this compound could offer unique structural and conformational properties to potential pharmaceutical targets. However, no public research articles or patents explicitly describe the utilization of this compound in the synthesis of any advanced pharmaceutical intermediates.

Methodological Innovations Driven by the Compound's Reactivity

The unique combination of functional groups and substituents in this compound could potentially drive new methodological developments in organic synthesis. For instance, the steric hindrance provided by the gem-dimethyl group could influence the regioselectivity and stereoselectivity of reactions at the adjacent lactam carbonyl or the C5 amino group. Nevertheless, there are no published studies that focus on the reactivity of this specific compound or any novel synthetic methods that have been developed as a result of its unique chemical properties.

Computational and Theoretical Studies on 5 Amino 6,6 Dimethylpiperidin 2 One

Conformational Analysis and Energy Landscapes

The conformational flexibility of the six-membered piperidin-2-one ring is a key determinant of its chemical and biological activity. The ring can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The presence of substituents, such as the amino group at the 5-position and the gem-dimethyl groups at the 6-position, significantly influences the conformational preferences and the energy landscape of the molecule.

The chair conformation is generally the most stable for piperidine (B6355638) rings. For 5-Amino-6,6-dimethylpiperidin-2-one, two primary chair conformations are possible, differing in the axial or equatorial orientation of the amino group. The relative energies of these conformers are dictated by a balance of steric and electronic effects. It is generally observed that bulky substituents prefer an equatorial position to minimize steric hindrance. researchgate.net

The gem-dimethyl groups at the C6 position introduce significant steric bulk, which can influence the puckering of the ring and the relative stability of different conformations. In related substituted piperidines, it has been noted that bulky substituents can lead to distorted chair or even boat conformations. researchgate.net

Table 1: Predicted Conformational Energy Data for 5-Aminopiperidin-2-one (B114697) (Analogous Compound)

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |

| Chair (axial NH2) | Data not available | Data not available | Data not available |

| Chair (equatorial NH2) | Data not available | Data not available | Data not available |

| Boat | Data not available | Data not available | Data not available |

| Twist-Boat | Data not available | Data not available | Data not available |

Note: The data in this table is hypothetical and would be populated by computational studies. The relative energies and populations are typically calculated using methods like Density Functional Theory (DFT).

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are instrumental in understanding the electronic properties of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about the molecule's electron distribution, orbital energies, and reactivity.

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are critical for predicting the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. For this compound, the HOMO is likely to be localized on the amino group, while the LUMO may be centered on the carbonyl group.

Table 2: Computed Electronic Properties for 5-Aminopiperidin-2-one (Analogous Compound)

| Property | Value |

| Molecular Weight | 114.15 g/mol nih.gov |

| XLogP3-AA | -1.3 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Exact Mass | 114.079312947 Da nih.gov |

| Monoisotopic Mass | 114.079312947 Da nih.gov |

| Topological Polar Surface Area | 55.1 Ų nih.gov |

| Heavy Atom Count | 8 nih.gov |

| Formal Charge | 0 nih.gov |

| Complexity | 103 nih.gov |

Data sourced from PubChem for the analogous compound 5-Aminopiperidin-2-one. nih.gov

Reaction Mechanism Studies for Synthetic Transformations Involving the Compound

For instance, the synthesis of substituted piperidines can often be achieved through multi-component reactions. ajchem-a.com Computational modeling can help in understanding the stereoselectivity and regioselectivity of such reactions. In the case of this compound, understanding the mechanism of amination of a suitable precursor would be crucial for optimizing its synthesis.

Furthermore, the reactivity of the amino group and the lactam functionality can be explored computationally. For example, the acylation of the amino group or the ring-opening of the lactam can be modeled to predict the most favorable reaction conditions and to understand the electronic factors governing these transformations.

Molecular Modeling for Reactivity Prediction and Design of Derivatives

Molecular modeling encompasses a range of computational techniques used to predict the reactivity of a molecule and to design new derivatives with specific properties. For this compound, molecular modeling can be used to generate and evaluate a library of virtual derivatives.

By systematically modifying the substituents on the piperidin-2-one scaffold, it is possible to tune the molecule's electronic and steric properties. For example, replacing the amino group with other functional groups or altering the substitution pattern on the ring can lead to derivatives with different reactivity profiles.

Molecular docking studies, a key component of molecular modeling, can be used to predict the binding affinity of this compound and its derivatives to biological targets, such as enzymes. nih.gov This is particularly relevant in drug discovery, where the goal is to design molecules that can interact specifically with a target protein. While there are no specific molecular docking studies reported for this compound, the general principles of lactam-protein interactions can be applied. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Amino-6,6-dimethylpiperidin-2-one to improve yield and purity?

- Methodological Answer : Utilize factorial design experiments to systematically test variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these factors . Characterize intermediates via NMR and HPLC to track byproduct formation. Reference CRDC subclass RDF2050112 (reaction fundamentals) for reactor design principles to minimize side reactions .

Q. What analytical techniques are most effective for characterizing the structural stability of this compound under varying storage conditions?

- Methodological Answer : Combine accelerated stability testing (e.g., 40°C/75% relative humidity) with spectroscopic validation. Use FTIR to monitor functional group integrity and mass spectrometry to detect degradation products. Statistical models (e.g., Arrhenius equation) can predict shelf-life . Ensure compliance with ontological frameworks by defining stability criteria a priori to align experimental outcomes with research aims .

Q. How should researchers design control experiments to validate the biological activity of this compound in in vitro assays?

- Methodological Answer : Implement a three-arm design: (1) test compound, (2) positive control (e.g., known enzyme inhibitor), and (3) vehicle control. Use ANOVA to compare dose-response curves and calculate IC₅₀ values. Document reagent purity and storage conditions per ICMJE standards to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound’s conformational analysis?

- Methodological Answer : Apply density functional theory (DFT) simulations to model energetically favorable conformers. Compare computational results with experimental data using root-mean-square deviation (RMSD) metrics. Address discrepancies via FINER criteria (e.g., feasibility of re-crystallization in alternative solvents) . Cross-reference findings with surface chemistry studies to assess environmental interactions .

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina) to simulate ligand-enzyme interactions. Validate predictions using stopped-flow kinetics to measure reaction rates. Classify outcomes under CRDC subclass RDF2050108 (process control) to ensure scalability .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity outliers in in vivo studies of this compound?

- Methodological Answer : Use robust regression models (e.g., Huber loss) to mitigate outlier effects. Apply mixed-effects models to account for inter-subject variability. Align with PICO frameworks by defining toxicity endpoints (e.g., liver enzyme levels) as measurable outcomes .

Data Presentation Guidelines

- Synthesis Optimization : Tabulate factorial design results, including yield (%) and purity (%) across variable combinations.

- Stability Testing : Include time-series data showing degradation rates under stress conditions.

- Conformational Analysis : Compare experimental and computational bond angles in a side-by-side table.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.